Rioprostil

概要

説明

準備方法

化学反応の分析

リオプロストールは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 これらの反応で使用される一般的な試薬には、シクロペンテンノンと反応する有機金属系カップレート錯体が含まれます 。 これらの反応から生成される主な生成物は、より極性の代謝物であり、体内で急速に変換されます .

科学研究への応用

リオプロストールは、幅広い科学研究への応用があります。 医学では、胃酸分泌を抑制し、胃粘液-重炭酸塩バリアを強化することで、胃潰瘍の治療に使用されます 。 また、痛みを軽減し、潰瘍の治癒率を改善する能力について研究されています 。 さらに、リオプロストールは、食事刺激による胃酸分泌とヒトの血漿ガストリンレベルへの影響について評価されています 。 NSAID誘発性胃粘膜損傷に対する保護特性により、消化器病学において貴重な化合物となっています .

科学的研究の応用

Rioprostil has a wide range of scientific research applications. In medicine, it is used to treat gastric ulcers by inhibiting gastric acid secretion and enhancing the gastric mucus-bicarbonate barrier . It has also been studied for its ability to reduce pain and improve ulcer healing rates . In addition, this compound has been evaluated for its effects on meal-stimulated gastric acid secretion and plasma gastrin levels in humans . Its protective properties against NSAID-induced gastric mucosal damage make it a valuable compound in gastroenterology .

作用機序

類似化合物との比較

リオプロストールは、ミソプロストールなどの他のプロスタグランジンE1アナログと類似しています 。両方の化合物は、胃酸分泌を減少させ、胃粘膜を保護するために使用されます。 リオプロストールは、リオプロストール-PVP複合体や粘膜付着性マイクロビーズなどの特定の製剤と調製方法においてユニークです 。 他の類似した化合物には、ノクロプロストとエンプロストが含まれ、これらもプロスタグランジンE1アナログファミリーに属します .

生物活性

Rioprostil is a synthetic analog of prostaglandin E1, primarily developed for its gastroprotective properties. It has been studied extensively for its effects on gastric acid secretion and mucosal protection, particularly in the context of nonsteroidal anti-inflammatory drug (NSAID) use and gastric ulcer prevention. This article compiles various research findings, case studies, and detailed analyses of the biological activity of this compound.

This compound exerts its biological effects through multiple mechanisms:

- Antisecretory Effects : this compound significantly inhibits gastric acid secretion. Studies have shown that it can reduce acid output in a dose-dependent manner, with higher doses leading to more substantial inhibition. For instance, one study reported a 79% reduction in gastric acid secretion at a dose of 600 µg .

- Mucosal Protection : The compound enhances the production of gastric mucus and bicarbonate, which are crucial for mucosal defense against acid damage. This protective effect is particularly relevant in patients taking NSAIDs, which can compromise gastric mucosa .

- Gastrin Response : Despite its antisecretory properties, this compound does not significantly alter plasma gastrin levels, indicating its selective action on gastric acid secretion without causing compensatory hormonal responses .

Pharmacokinetics

This compound is administered intragastrically and exhibits rapid absorption and bioavailability. Its pharmacokinetic profile allows for effective dosing strategies to achieve desired therapeutic outcomes while minimizing side effects.

Clinical Observations

Several case studies have highlighted the efficacy and safety profile of this compound:

- Aspirin-Induced Gastric Mucosal Injury : In a controlled study involving patients taking aspirin, this compound demonstrated a significant protective effect against mucosal injury. Patients receiving this compound showed reduced gastrointestinal symptoms and improved mucosal integrity compared to a placebo group .

- Comparison with Other Prostaglandins : A comparative analysis with other prostaglandins indicated that this compound had superior efficacy in reducing gastric acid output while maintaining a favorable side effect profile .

- Long-term Use in Chronic Conditions : Longitudinal studies suggest that patients using this compound for chronic conditions related to gastric acid overproduction experienced fewer complications and improved quality of life metrics compared to those on traditional therapies .

Summary of Key Studies

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been noted:

- Gastrointestinal Symptoms : Increased stool frequency has been reported, particularly at higher antisecretory doses .

- No Significant Serious Adverse Events : Most studies indicate that serious adverse events are rare, making this compound a safe option for long-term use in appropriate patient populations .

特性

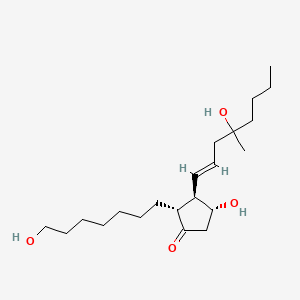

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-3-4-13-21(2,25)14-10-12-18-17(19(23)16-20(18)24)11-8-6-5-7-9-15-22/h10,12,17-18,20,22,24-25H,3-9,11,13-16H2,1-2H3/b12-10+/t17-,18-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOAFZKFCYREMW-FWYLUGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021622 | |

| Record name | Rioprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-05-9 | |

| Record name | Rioprostil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rioprostil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rioprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIOPROSTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL402PVQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。